Mequitazine

描述

This compound is a histamine H1 antagonist (antihistamine). It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for allergic disease.

RN given refers to parent cpd without isomeric designation; structure

属性

IUPAC Name |

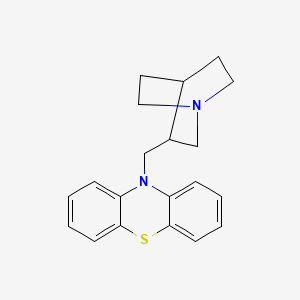

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDBMAJZXIPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84992-84-7 (hydrochloride) | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023262 | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |

| Record name | SID56320321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29216-28-2 | |

| Record name | Mequitazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mequitazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mequitazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEQUITAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130.5 °C | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mequitazine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a phenothiazine derivative classified as a second-generation antihistamine, though some earlier literature may categorize it as a first-generation agent. Its primary mechanism of action is the potent and competitive antagonism of the histamine H1 receptor. This action effectively blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic reactions. Additionally, this compound exhibits notable anticholinergic activity through its binding to muscarinic receptors. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects primarily by acting as a competitive antagonist at histamine H1 receptors on effector cells located in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2][3] By binding to these receptors, this compound prevents the endogenous ligand, histamine, from binding and initiating the intracellular signaling cascade that leads to allergic symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1][4]

Signaling Pathway of Histamine H1 Receptor and its Blockade by this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G-proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

This compound, by competitively blocking the H1 receptor, prevents this entire signaling cascade from being initiated by histamine.

Anticholinergic Activity

This compound also demonstrates significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[6][7] This secondary mechanism of action can contribute to some of its therapeutic effects, such as reducing nasal and respiratory secretions, but also to potential side effects like dry mouth and blurred vision.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's binding affinities and functional antagonism.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| Muscarinic | [3H]QNB | Bovine cerebral cortex | 5.0 - 38 |

Table 2: Functional Antagonism of this compound

| Receptor | Agonist | Preparation | pA2 Value | Antagonistic Concentration | Reference |

| Histamine H1 | Histamine | Guinea-pig ileum | 9.95 ± 0.44 | - | [7] |

| Muscarinic | Acetylcholine | Rat duodenum | - | 10-7 M | [7] |

Pharmacokinetics

A summary of the pharmacokinetic parameters of this compound is provided in the table below.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Peak Serum Concentration (Cmax) | 3.19 ± 1.70 ng/mL | |

| Time to Peak Concentration (Tmax) | 5.67 ± 1.68 h | |

| Elimination Half-life (t1/2) | 45 ± 26 h | |

| Elimination Rate Constant (kel) | 0.018 ± 0.007 h-1 | |

| Urinary Excretion (72h) | 10.9 ± 3.3% of dose |

Experimental Protocols

Determination of pA2 Value for H1 Receptor Antagonism (Guinea Pig Ileum)

This protocol is a generalized representation based on established pharmacological methods.[9][10]

Methodology:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at a constant temperature (37°C).

-

Dose-Response Curve (DRC) of Agonist: A cumulative DRC is established for histamine to determine the maximal contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

-

Shifted DRC: A new histamine DRC is generated in the presence of this compound. A parallel rightward shift in the DRC is indicative of competitive antagonism.

-

Schild Plot Analysis: The dose-ratio (DR) is calculated for each concentration of this compound. The Schild plot is then constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized representation based on standard receptor binding assay methodologies.[3][11]

Methodology:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., bovine cerebral cortex for muscarinic receptors) is homogenized and centrifuged to isolate a membrane fraction.

-

Competition Binding: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]quinuclidinyl benzilate or [³H]QNB for muscarinic receptors) and a range of concentrations of the unlabeled competitor drug (this compound).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Sedative Profile and Blood-Brain Barrier Penetration

While initially classified by some as a first-generation antihistamine, clinical studies have demonstrated that this compound has a low propensity to cause sedation, with effects comparable to second-generation antihistamines like cetirizine and loratadine.[6] In comparative clinical trials, this compound produced significantly less drowsiness than older, first-generation antihistamines such as brompheniramine and dexchlorpheniramine.[2][12] This low sedative profile suggests limited penetration across the blood-brain barrier. The exact mechanism of its transport across the blood-brain barrier and its interaction with efflux transporters like P-glycoprotein have not been extensively detailed in the available literature.[13][14]

Potential Anti-inflammatory Effects

In addition to its primary antihistaminic action, some in vivo studies suggest that this compound may possess broader anti-inflammatory and anti-allergic effects.[1] For instance, it has been shown to inhibit passive cutaneous anaphylaxis in rats and experimental asthma in guinea pigs.[1] The precise molecular mechanisms underlying these potential anti-inflammatory effects beyond H1 receptor blockade, such as direct modulation of inflammatory cytokine production or NF-κB activation, require further investigation.[15][16]

Conclusion

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively mitigates the symptoms of allergic reactions by blocking the histamine-induced signaling cascade. It also possesses significant anticholinergic activity. Quantitative data confirms its high affinity for both H1 and muscarinic receptors. Its pharmacokinetic profile is characterized by a long elimination half-life. Clinical evidence supports its classification as a low-sedation, second-generation antihistamine, implying limited central nervous system penetration. While it exhibits anti-allergic effects in vivo that may extend beyond H1 antagonism, the detailed molecular basis for these additional anti-inflammatory properties warrants further research. This guide provides a comprehensive foundation for understanding the core pharmacology of this compound for professionals in drug research and development.

References

- 1. [Antiallergic effects of this compound. 2. In vivo experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dose-ranging study of the effects of this compound on actual driving, memory and psychomotor performance as compared to dexchlorpheniramine, cetirizine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Comparative trial of two antihistamines, this compound and brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of p-glycoprotein transport function at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoquercitrin suppresses the expression of histamine and pro-inflammatory cytokines by inhibiting the activation of MAP Kinases and NF-κB in human KU812 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Mequitazine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine is a second-generation H1 antagonist and anticholinergic agent belonging to the phenothiazine class of compounds.[1][2] It is primarily used in the treatment of various allergic conditions, including rhinitis and urticaria. This technical guide provides a comprehensive overview of the chemical structure of this compound and details the prominent synthetic routes for its preparation, including detailed experimental protocols and quantitative data.

Chemical Structure

This compound is a chiral compound, with the therapeutic activity primarily attributed to the (S)-enantiomer. It is chemically designated as 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine.[2][3]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine[3] |

| SMILES | C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53[4][5] |

| InChI | InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2[3][5] |

| Molecular Formula | C20H22N2S[3][4] |

| Molecular Weight | 322.47 g/mol [4] |

| CAS Number | 29216-28-2[2] |

Synthesis of this compound

Several synthetic strategies for the preparation of this compound have been reported. This guide details three prominent methods:

-

Palladium-Catalyzed Allylic Alkylation

-

Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine

-

Synthesis via Condensation with Butyllithium

Synthesis Route 1: Palladium-Catalyzed Allylic Alkylation

This approach offers a short and straightforward synthesis of this compound based on an efficient palladium-catalyzed allylic alkylation of sodium phenothiazinate.[6]

Experimental Protocol:

A detailed experimental protocol for this specific palladium-catalyzed synthesis is described by Gonnot et al. (2009).[6] The general procedure involves the following steps:

-

Formation of Sodium Phenothiazinate: Phenothiazine is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the sodium salt of phenothiazine.

-

Palladium-Catalyzed Coupling: The prepared sodium phenothiazinate is then reacted with 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in THF at room temperature.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by column chromatography, to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 58% | [7] |

| Catalyst Loading | 4 mol% | [7] |

Synthesis Route 2: Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine

This pathway involves the construction of the this compound molecule through a series of sequential reactions starting from commercially available 3-quinuclidinone and phenothiazine.

Experimental Protocol:

-

Reduction of 3-Quinuclidinone: 3-Quinuclidinone is reduced to 3-(hydroxymethyl)quinuclidine. This can be achieved using a suitable reducing agent, such as sodium borohydride (NaBH4).

-

Chlorination of 3-(Hydroxymethyl)quinuclidine: The hydroxyl group of 3-(hydroxymethyl)quinuclidine is converted to a chlorine atom to form 3-(chloromethyl)quinuclidine. Thionyl chloride (SOCl2) is a common reagent for this transformation.

-

Alkylation of Phenothiazine: Phenothiazine is deprotonated with a base, such as sodium hydride, to form the phenothiazinate anion. This anion then undergoes nucleophilic substitution with 3-(chloromethyl)quinuclidine to yield this compound. This reaction is typically carried out in a high-boiling point inert solvent like xylene.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield (Overall) | Low | [7] |

Note: This route is often associated with the formation of byproducts, leading to lower overall yields.[7]

Synthesis Route 3: Synthesis via Condensation with Butyllithium

This method provides a high-yield synthesis of this compound by reacting a lithiated derivative of phenothiazine with a mesylated derivative of 3-hydroxymethylquinuclidine.[1]

Experimental Protocol:

The following protocol is adapted from the patent literature.[1]

-

Lithiation of Phenothiazine: To a solution of phenothiazine in anhydrous tetrahydrofuran (THF) at 0°C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for 1 hour, allowing it to return to room temperature.

-

Condensation: 3-(Mesyloxymethyl)quinuclidine hydrochloride and N-methylpyrrolidone are added to the reaction mixture. The mixture is then heated to reflux at 65°C for 2 hours.

-

Work-up and Isolation: The reaction is quenched by pouring it into a mixture of water and ice. The product is extracted with a mixture of ethyl acetate and isopropyl ether. The combined organic layers are then extracted with an acidic aqueous solution. This compound hydrochloride crystallizes from the acidic aqueous phase.

-

Purification: The crystalline this compound hydrochloride is collected by filtration, washed with isopropyl ether, and can be further purified by recrystallization from isopropyl alcohol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 87% | [1] |

| Melting Point (HCl salt) | 261°C | [1] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound and has outlined three significant synthetic methodologies. The choice of a particular synthetic route in a research or drug development setting will depend on various factors, including the desired scale of synthesis, cost of starting materials and reagents, and the required purity of the final product. The butyllithium-mediated synthesis appears to offer a high-yield and clean reaction profile, making it an attractive option for efficient production. The palladium-catalyzed route represents a more modern and direct approach, while the multi-step synthesis from 3-quinuclidinone, despite its potential for lower yields, utilizes readily available starting materials. Researchers and drug development professionals can leverage the information presented herein to make informed decisions regarding the synthesis of this compound for their specific applications.

References

- 1. EP1037891B1 - Method for preparing this compound and novel synthesis intermediate - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H22N2S | CID 4066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Expedient synthesis of this compound an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8158784B2 - Quinuclidine derivative useful in the preparation of this compound - Google Patents [patents.google.com]

Pharmacological Profile of Mequitazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a second-generation antihistamine of the phenothiazine class with potent histamine H1 receptor antagonist properties.[1] It is utilized in the management of various allergic conditions, including allergic rhinitis and urticaria.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental data. The information is presented to support further research and drug development activities.

Mechanism of Action

This compound functions as a selective and long-acting antagonist of the histamine H1 receptor.[3] In allergic reactions, allergens cross-link IgE antibodies on the surface of mast cells and basophils, triggering the release of histamine and other inflammatory mediators.[4] Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[3] this compound competitively inhibits the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade and alleviating the symptoms of allergic reactions.[1][5]

While primarily an H1 antagonist, this compound also exhibits some anticholinergic and anti-inflammatory properties.[1][5] Its reduced ability to cross the blood-brain barrier compared to first-generation antihistamines results in a lower incidence of sedative effects.[5]

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound blocks the initial step of this pathway by preventing histamine binding.

References

- 1. On-the-road driving performance after use of the antihistamines this compound and l-mequitazine, alone and with alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of histamine H1 antagonist this compound is catalyzed by cytochrome P450 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antiallergic effects of this compound. 1. In vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of radioiodine-labeled this compound for evaluation of hepatic CYP2D activity - PMC [pmc.ncbi.nlm.nih.gov]

Mequitazine as a Histamine H1 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a phenothiazine derivative classified as a second-generation histamine H1 antagonist, though some literature still refers to it as a first-generation agent due to its sedative potential at higher doses. It is utilized in the management of various allergic conditions, including allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of this compound, focusing on its core function as a competitive antagonist of the histamine H1 receptor. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key in vitro and in vivo assays relevant to the characterization of H1 antagonists are provided. Visual representations of the histamine H1 receptor signaling pathway and pertinent experimental workflows are included to facilitate a deeper understanding of the compound and its evaluation.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through interaction with four distinct G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is primarily involved in the classical symptoms of allergy, such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1] Antagonism of the H1 receptor is a cornerstone in the symptomatic treatment of allergic diseases. This compound emerges as a potent antagonist at this receptor, providing relief from allergic symptoms.[2] This guide delves into the technical aspects of this compound's interaction with the H1 receptor and the methodologies used to characterize such interactions.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor.[2] It binds to the receptor at the same site as histamine but does not activate it, thereby preventing histamine from eliciting its downstream effects.[1] This competitive inhibition effectively mitigates the symptoms associated with histamine release during an allergic reaction.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.[3] this compound, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.

References

- 1. [Efficiency of this compound in the treatment of allergic rhinitis and chronic urticaria in children. A bibliographic systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Comparative analysis of the sedative effects of this compound and other antihistaminic drugs: review of the literature - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mequitazine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of mequitazine, a second-generation H1 antihistamine. This compound, a phenothiazine derivative, was first patented in 1969 and introduced for medical use in 1976 for the treatment of allergic conditions such as rhinitis and urticaria. This document details the synthetic pathways for its preparation, including a palladium-catalyzed allylic alkylation and an asymmetric synthesis approach. It summarizes key preclinical and clinical findings, presenting pharmacokinetic and efficacy data in structured tables. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further research. The guide also elucidates the signaling pathway of this compound's H1-receptor antagonism through a detailed diagram. Finally, it touches upon the regulatory history of this established antihistamine.

Introduction

This compound is a histamine H1 receptor antagonist belonging to the phenothiazine class of compounds.[1][2] It is utilized in the management of various allergic disorders, including allergic rhinitis and urticaria.[1][2] Patented in 1969 and entering medical use in 1976, this compound is recognized for its efficacy in alleviating allergy symptoms with a generally lower incidence of sedative effects compared to first-generation antihistamines.[2] This guide offers an in-depth exploration of its journey from chemical synthesis to clinical application.

Chemical Synthesis

The synthesis of this compound has been approached through various methodologies, with notable advancements focusing on efficiency and stereoselectivity.

Palladium-Catalyzed Allylic Alkylation

An expedient synthesis of this compound has been developed utilizing a palladium-catalyzed allylic alkylation of sodium phenothiazinate. This method offers a straightforward and efficient route to the this compound core structure.

Experimental Protocol: Representative Palladium-Catalyzed Synthesis

-

Step 1: Preparation of Sodium Phenothiazinate: To a solution of phenothiazine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Step 2: Palladium-Catalyzed Alkylation: In a separate flask, a solution of 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and triphenylphosphine (PPh₃) in anhydrous THF is prepared.

-

Step 3: Reaction Execution: The freshly prepared sodium phenothiazinate solution is then added dropwise to the palladium-catalyst mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

-

Step 4: Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Synthesis from Quinine

An asymmetric synthesis of (+)-mequitazine has been achieved using quinine as a chiral starting material. This approach allows for the stereoselective preparation of the active enantiomer.

Experimental Protocol: Representative Asymmetric Synthesis

-

Step 1: Degradation of Quinine: Quinine is subjected to oxidative degradation to yield the chiral quinuclidine core containing a carboxylic acid functional group. This multi-step process typically involves ozonolysis or permanganate oxidation followed by appropriate work-up procedures.

-

Step 2: Reduction and Functional Group Interconversion: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol is subsequently converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Step 3: Nucleophilic Substitution: The chiral quinuclidine derivative is then reacted with the sodium or lithium salt of phenothiazine (prepared as described in section 2.1) in an appropriate solvent such as dimethylformamide (DMF) or THF. The reaction mixture is heated to facilitate the SN2 displacement of the leaving group, affording enantiomerically enriched (+)-mequitazine.

-

Step 4: Purification: The final product is purified using chromatographic techniques to yield the desired enantiomer with high optical purity.

Preclinical and Clinical Development

Pharmacokinetics

This compound is well-absorbed after oral administration, with peak plasma concentrations reached after several hours. It is extensively metabolized in the liver, primarily through the cytochrome P450 system, and has a long elimination half-life.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 5.67 ± 1.68 hours | |

| Peak Serum Concentration (Cmax) | 3.19 ± 1.70 ng/mL | |

| Elimination Half-life (t½) | 45 ± 26 hours | |

| Renal Excretion (72h, unchanged + glucuronide) | 10.9 ± 3.3% of dose |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating allergic rhinitis and urticaria.

A double-blind, placebo-controlled study compared the efficacy and safety of this compound with loratadine in patients with seasonal allergic rhinitis.

Experimental Protocol: Allergic Rhinitis Clinical Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients with a history of seasonal allergic rhinitis to grass pollen, confirmed by a positive skin prick test.

-

Treatment: Patients were randomly assigned to receive either this compound (5 mg twice daily), loratadine (10 mg once daily), or placebo for a period of two weeks during the peak pollen season.

-

Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the total nasal symptom score (TNSS), which includes rhinorrhea, nasal congestion, nasal itching, and sneezing, rated on a severity scale. Patients also maintained daily diary cards to record their symptoms.

-

Safety Assessment: Safety was monitored through the recording of adverse events, vital signs, and laboratory tests.

A double-blind, randomized trial compared the effectiveness and tolerance of this compound and placebo in patients with various dermatological conditions amenable to antihistamine treatment.

Experimental Protocol: Dermatological Conditions Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: Forty patients with dermatological conditions such as atopic dermatitis or urticaria.

-

Treatment: Patients received either this compound (5 mg twice daily) or a placebo for two weeks. Concomitant topical treatment with a simple hydrating cream was permitted.

-

Efficacy Assessment: The primary outcome was the overall response to treatment, assessed by the investigators.

-

Safety Assessment: The incidence of adverse events, particularly drowsiness, was recorded.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to these receptors on effector cells, it prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the characteristic allergic responses, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

References

- 1. Randomised double masked trial comparing the efficacy and tolerance of 0.05% this compound eye drops versus 0.05% levocabastine and placebo in allergic conjunctivitis induced by a conjunctival provocation test with Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

Mequitazine Powder: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Mequitazine powder. The information presented herein is intended to support research, development, and formulation activities involving this second-generation antihistamine. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental analyses are provided.

Chemical and Physical Properties

This compound, with the IUPAC name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-10H-phenothiazine, is a phenothiazine derivative. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂N₂S | [1] |

| Molecular Weight | 322.47 g/mol | [2] |

| Appearance | White to almost white or beige powder/crystal | [2] |

| pKa | 10.43 ± 0.33 (Predicted) | [1] |

Table 2: Melting Point of this compound Powder

| Melting Point (°C) | Source(s) |

| 130-131 | [3] |

| 143-145 | [4] |

Note: The variation in melting point may be attributed to different polymorphic forms or experimental conditions.

Table 3: Solubility of this compound Powder

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1] |

| DMSO | 2 mg/mL (clear solution) | [2] |

| Ethanol | Soluble (5 mg/mL) | [2] |

| H₂O | Soluble (50 mg/mL, clear, colorless to yellow) | [2] |

| Acidic Aqueous Solution | Soluble | [1] |

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in drug development as it can influence solubility, stability, and bioavailability. This compound has been shown to form different crystalline structures, including anhydrates and hydrates, when combined with coformers such as succinic acid, fumaric acid, glycolic acid, and glycolamide. The formation of these different solid-state forms is influenced by factors such as the flexibility of the coformer and the presence of hydrogen bond donors. Characterization of these polymorphic forms is crucial for selecting the appropriate solid form for development.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination

Methodology: The melting point of this compound powder can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The powder is compacted to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a visual or automated detection system is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 ± 0.5 °C per minute, starting from a temperature approximately 5°C below the expected melting point.

-

Data Recording: The temperature at which the substance is first observed to collapse or form a meniscus (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

Solubility Determination

Methodology: The equilibrium solubility of this compound powder can be determined using the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol, buffered solutions at various pH levels) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately for analysis.

-

Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

X-ray Powder Diffraction (XRPD) for Polymorphism Characterization

Methodology: XRPD is a primary technique for identifying and characterizing different polymorphic forms of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of this compound powder is gently packed into a sample holder to ensure a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 5° to 40°).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline form, providing a "fingerprint" for identification. Comparison of the XRPD patterns of different batches or samples prepared under different conditions can reveal the presence of different polymorphs.

Mechanism of Action and Signaling Pathway

This compound is a histamine H1 receptor antagonist.[5] It competitively binds to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[5] This action alleviates the symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and bronchoconstriction.[5] The binding of histamine to the H1 receptor activates a Gq protein-coupled signaling cascade.[6][7][8]

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the inhibitory effect of this compound.

The binding of histamine to the H1 receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9] Both Ca²⁺ and DAG activate protein kinase C (PKC).[5] Downstream of PKC, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[10] This allows the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes.[10] this compound, by blocking the initial binding of histamine to the H1 receptor, prevents this entire signaling cascade, thereby exerting its anti-inflammatory and anti-allergic effects.[5]

References

- 1. JPH10167954A - this compound preparation - Google Patents [patents.google.com]

- 2. This compound ≥98% (HPLC) | 29216-28-2 [sigmaaldrich.com]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. researchgate.net [researchgate.net]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Mequitazine Pharmacokinetics and Metabolism in Humans: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mequitazine, a phenothiazine-derived H1-antihistamine, in humans. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative pharmacokinetic data, details of experimental methodologies, and visual representations of metabolic pathways to facilitate a deeper understanding of the drug's disposition in the human body.

Introduction

This compound is a second-generation antihistamine with a long duration of action, primarily used for the management of allergic rhinitis and urticaria.[1] Unlike first-generation antihistamines, this compound exhibits reduced penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[1] A thorough understanding of its pharmacokinetic and metabolic profile is essential for its safe and effective clinical use. This guide summarizes the current knowledge on the absorption, distribution, metabolism, and excretion of this compound in humans.

Pharmacokinetics

This compound is orally administered and readily absorbed from the gastrointestinal tract.[1] The following tables summarize the key pharmacokinetic parameters of this compound in healthy human volunteers following single oral doses.

Table 1: Pharmacokinetic Parameters of this compound after a Single 5 mg Oral Dose

| Parameter | Mean ± SD | Reference |

| Cmax (ng/mL) | 3.19 ± 1.70 | [2] |

| Tmax (h) | 5.67 ± 1.68 | [2] |

| t½ (h) | 45 ± 26 | [2] |

| Elimination Rate Constant (h⁻¹) | 0.018 ± 0.007 | [2] |

Table 2: Pharmacokinetic Parameters of this compound after a Single 10 mg Oral Dose

| Parameter | Mean | Reference |

| Cmax (ng/mL) | 8.5 | [3] |

| Tmax (h) | 10.1 | [3] |

| t½ (h) | 45.5 | [3] |

| AUCt→last / AUCt→∞ (%) | 93.4 | [3] |

Note: AUC (Area Under the Curve), Volume of Distribution (Vd), and Clearance (CL) data were not explicitly available in the reviewed literature. The high ratio of AUCt→last to AUCt→∞ suggests that the blood collection period in the 10 mg dose study was sufficient to capture the majority of the drug's exposure.[3]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways are oxidation, including hydroxylation and S-oxidation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[4][5] This leads to the formation of several metabolites, with the major ones being a hydroxylated metabolite and an S-oxidized metabolite.[4] Additionally, a portion of the drug and its metabolites are excreted as glucuronide conjugates.[2]

Metabolic Pathways

The primary biotransformation of this compound involves two main reactions:

-

Hydroxylation: The addition of a hydroxyl group to the this compound molecule.

-

S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.

These reactions are principally mediated by the polymorphic enzyme CYP2D6.[4] The resulting metabolites are then further conjugated, for instance with glucuronic acid, to facilitate their excretion.[2]

Experimental Protocols

This section details the methodologies employed in key studies that investigated the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Studies

Study Design: The pharmacokinetic parameters of this compound have been evaluated in healthy volunteers in single-dose, open-label studies.[2][3]

-

5 mg Dose Study: Eight healthy, fasted volunteers received a single oral dose of 5 mg this compound. Blood samples were collected over 72 hours. The study was repeated three times for each subject with a washout period of at least 15 days.[2]

-

10 mg Dose Study: Healthy male subjects received a single oral dose of a 10 mg this compound formulation. Blood samples were collected over 216 hours.[3]

Analytical Method: Serum or plasma concentrations of this compound were determined using gas chromatography-mass spectrometry (GC-MS).[2][3]

-

Sample Preparation: Typically involves liquid-liquid extraction of this compound from the biological matrix. For instance, after pH adjustment of the plasma sample, this compound is extracted using a non-polar solvent like hexane. The organic layer is then evaporated, and the residue is reconstituted for injection into the GC-MS system.[3]

-

GC-MS Analysis: The analysis is performed using a gas chromatograph coupled with a mass spectrometer. The mass spectrometer is often set to the electron impact mode for detection.[2]

In Vitro Metabolism Studies

Experimental System: The metabolism of this compound has been investigated using human liver microsomes.[4] This in vitro system contains a high concentration of drug-metabolizing enzymes, including cytochrome P450s.

Methodology:

-

This compound is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.

-

The formation of metabolites (hydroxylated and S-oxidized this compound) is monitored over time.

-

To identify the specific enzymes involved, studies have utilized microsomes from genetically engineered human B-lymphoblastoid cells expressing specific CYP450 isoforms, such as CYP2D6.[4]

-

Inhibition studies with known inhibitors of specific CYP450 enzymes (e.g., propranolol and quinidine for CYP2D6) are also conducted to confirm the role of these enzymes in this compound metabolism.[4]

Conclusion

This compound exhibits predictable pharmacokinetic properties characterized by relatively slow absorption and a long elimination half-life, supporting its once or twice-daily dosing regimen. The metabolism of this compound is extensive and primarily mediated by CYP2D6, leading to the formation of hydroxylated and S-oxidized metabolites. The potential for drug-drug interactions involving CYP2D6 inhibitors or substrates should be considered during its clinical use. Further studies are warranted to fully characterize the pharmacokinetic profiles of its major metabolites and to obtain a more complete set of pharmacokinetic parameters, including AUC, volume of distribution, and clearance.

References

- 1. Quantification of this compound in human plasma by gas chromatography- quadrupole mass spectrometry and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. Determination of this compound in human plasma by gas-chromatography/mass spectrometry with ion-trap detector and its pharmacokinetics after oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of mequitazin in human plasma and urine by capillary column gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticholinergic Properties of Mequitazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticholinergic properties of Mequitazine, a phenothiazine-based antihistamine. The document delves into its interaction with muscarinic acetylcholine receptors, presenting quantitative binding and functional data, detailed experimental methodologies for assessing its anticholinergic profile, and visual representations of relevant signaling pathways and experimental workflows.

Core Anticholinergic Profile of this compound

This compound, in addition to its primary histamine H1 receptor antagonist activity, exhibits significant anticholinergic properties through its interaction with muscarinic acetylcholine receptors (mAChRs). This off-target activity is responsible for some of its characteristic side effects. The anticholinergic profile of this compound has been characterized using various in vitro assays, including radioligand binding studies and functional assessments on isolated tissues.

Quantitative Data on this compound's Anticholinergic Activity

The following table summarizes the available quantitative data on the interaction of this compound with muscarinic receptors.

| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Assay Type | Reference |

| Ki (nM) | 5.0 | Bovine Cerebral Cortex | Muscarinic (non-selective) | Radioligand Binding Assay | [Not Available] |

| pA2 | Data Not Available | - | - | Functional Assay (Schild Plot) | - |

| Qualitative Activity | Potent anticholinergic activity | Guinea Pig & Rat Tissues | Muscarinic | Isolated Tissue Contraction | [Not Available] |

| Comparative Potency | More potent than clemastine and chlorpheniramine maleate against acetylcholine | Guinea Pig Tissues | Muscarinic | Isolated Tissue Contraction | [Not Available] |

Experimental Protocols for Assessing Anticholinergic Properties

The evaluation of the anticholinergic properties of a compound like this compound involves a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

-

Biological Material: Membranes prepared from a tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex, or cell lines expressing specific human muscarinic receptor subtypes).

-

Radioligand: A tritiated muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Test Compound: this compound, dissolved in a suitable vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and the non-specific binding control (atropine).

-

Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes the use of an isolated tissue preparation to functionally characterize the antagonistic effect of this compound on muscarinic receptors and to determine its pA2 value.

Objective: To determine the potency and nature of this compound's antagonism at muscarinic receptors in a functional biological system.

Materials:

-

Tissue: A segment of smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or rat duodenum.

-

Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Muscarinic Agonist: Acetylcholine or carbachol.

-

Test Compound: this compound.

-

Organ Bath System: A temperature-controlled organ bath with an isometric force transducer to measure tissue contractions.

Procedure:

-

Tissue Preparation: Euthanize the animal according to ethical guidelines and dissect the desired tissue segment. Mount the tissue in the organ bath under a slight resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Once the baseline is re-established, add a known concentration of this compound to the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Visualizing Molecular Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The M3 muscarinic receptor, a Gq-coupled receptor, is a key mediator of smooth muscle contraction and glandular secretion, and thus a primary target for anticholinergic drugs. The following diagram illustrates its canonical signaling cascade.

Caption: M3 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Schild Analysis

The following diagram outlines the logical steps involved in performing a Schild analysis to determine the pA2 value of an antagonist like this compound.

Caption: Workflow for Schild Analysis of this compound.

Conclusion

This compound possesses notable anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors. Its affinity for these receptors, as indicated by its low nanomolar Ki value, is significant and likely contributes to its clinical side-effect profile. While comprehensive data on its interaction with specific muscarinic receptor subtypes are limited, the available information confirms its activity as a muscarinic antagonist. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel compounds with potential anticholinergic activity. Future research should focus on elucidating its affinity for individual M1-M5 receptor subtypes to better understand its tissue-specific anticholinergic effects.

Mequitazine's H1 Receptor Selectivity: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine, a phenothiazine-derived antihistamine, is primarily recognized for its antagonist activity at the histamine H1 receptor, which forms the basis of its therapeutic applications in managing allergic conditions.[1][2] A comprehensive understanding of its receptor selectivity is paramount for predicting its clinical efficacy and potential off-target effects. This technical guide provides an in-depth analysis of this compound's binding affinity for the H1 receptor in comparison to other key central nervous system (CNS) receptors. Quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways are presented to offer a thorough resource for researchers and drug development professionals. While this compound demonstrates potent H1 receptor antagonism, evidence also points towards significant affinity for muscarinic receptors, a characteristic that warrants careful consideration in its pharmacological profiling.

Quantitative Receptor Binding Profile of this compound

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) for the H1 receptor versus other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for this compound's binding profile.

| Target Receptor | Ki (nM) | Assay Type | Source |

| Histamine H1 | Not explicitly found | Radioligand Binding Assay | Inferred from its primary pharmacology |

| Muscarinic (M1-M5) | 5.0 - 38 | Radioligand Binding Assay | [3] |

Note: While this compound is a known potent H1 antagonist, a specific Ki value from a head-to-head comparative study including adrenergic, serotonergic, and dopaminergic receptors was not identified in the conducted search. The affinity for muscarinic receptors is, however, well-documented and indicates a notable off-target interaction.

First-generation antihistamines, the class to which this compound belongs, are known to have weak selectivity and can interact with α-adrenergic and serotonin receptors, contributing to their sedative and other side effects.[4]

Experimental Protocols

The determination of receptor binding affinities is crucial for establishing a compound's selectivity profile. The following sections detail the methodologies for key experiments used to assess this compound's binding to H1 and other receptors.

Radioligand Binding Assay for H1 Receptor Selectivity

This protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Objective: To quantify the binding affinity of this compound to the histamine H1 receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the H1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Typically [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and non-specific binding control).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Selectivity Determination: To determine the selectivity of this compound for the H1 receptor, similar radioligand binding assays should be performed for other target receptors (e.g., muscarinic, adrenergic, serotonergic, dopaminergic) using appropriate radioligands and membrane preparations. The ratio of Ki values for the off-target receptors to the Ki for the H1 receptor provides a quantitative measure of selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's pharmacology.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like histamine, it initiates a cascade of intracellular events. This compound, as an antagonist, blocks this signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a Competitive Radioligand Binding Assay for this compound.

Conclusion

This technical guide consolidates the available information on this compound's selectivity for the H1 receptor. The quantitative data clearly indicates a high affinity for muscarinic receptors, a crucial factor in understanding its side-effect profile. While its potent H1 antagonism is well-established, a comprehensive selectivity profile against a broader range of CNS receptors requires further investigation through standardized radioligand binding assays. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals aiming to further characterize the pharmacological properties of this compound and similar compounds. A complete understanding of a drug's receptor selectivity is indispensable for the development of safer and more effective therapeutic agents.

References

Methodological & Application

Mequitazine: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mequitazine is a second-generation antihistamine of the phenothiazine chemical class, recognized for its potent and long-acting antagonism of the histamine H1 receptor.[1][2][3] It is primarily used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[4][5][6] Unlike first-generation antihistamines, this compound exhibits a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] Its mechanism of action extends beyond H1 receptor blockade, encompassing anti-inflammatory and anticholinergic properties.[4][7] In vitro studies are crucial for elucidating its pharmacological profile, potential for drug-drug interactions, and overall safety.

Mechanism of Action